6-ethynyl-5-azaspiro[2.4]heptane hydrochloride 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2680540-15-0
VCID: VC11542388
InChI: InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H
SMILES:
Molecular Formula: C8H12ClN
Molecular Weight: 157.64 g/mol

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride

CAS No.: 2680540-15-0

Cat. No.: VC11542388

Molecular Formula: C8H12ClN

Molecular Weight: 157.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-ethynyl-5-azaspiro[2.4]heptane hydrochloride - 2680540-15-0

Specification

CAS No. 2680540-15-0
Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
IUPAC Name 6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride
Standard InChI InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H
Standard InChI Key JNFDDSUOTZGGKN-UHFFFAOYSA-N
Canonical SMILES C#CC1CC2(CC2)CN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride consists of a bicyclic system: a cyclopropane ring fused to a five-membered azaspiro ring. The ethynyl (–C≡CH) substituent at position 6 introduces rigidity and electron-deficient character, which influences reactivity and molecular interactions. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₈H₁₀ClN
Molecular Weight171.63 g/mol
Purity≥95% (HPLC)
SolubilitySoluble in DMSO, methanol, water
Storage Conditions2–8°C under inert atmosphere

The ethynyl group’s linear geometry and sp-hybridized carbons contribute to the compound’s planar rigidity, which is advantageous for target binding in enzyme inhibition.

Synthesis and Production

Synthetic Routes

The synthesis of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves multistep sequences, often starting from cyclopropane precursors. A representative pathway includes:

  • Cyclopropanation: Formation of the spirocyclic core via [2+1] cycloaddition.

  • Ethynylation: Introduction of the ethynyl group via Sonogashira coupling or alkyne addition.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include maintaining stereochemical integrity and minimizing ring strain during cyclopropanation.

Optimization Strategies

  • Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in ethynylation steps.

  • Temperature Control: Low temperatures (−78°C) during cyclopropanation reduce side reactions.

  • Chiral Resolution: HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) ensures enantiopurity.

Biological Activities and Mechanisms

Enzymatic Inhibition

The spirocyclic framework and ethynyl group enable interactions with enzymatic active sites. For example, analogs of this compound inhibit SARS-CoV-2 3CL protease by forming hydrogen bonds with catalytic residues (e.g., His41 and Cys145). The ethynyl group’s electron-withdrawing nature enhances electrophilic reactivity, facilitating covalent binding to thiol groups in cysteine proteases.

Pharmacokinetic Properties

  • Metabolic Stability: The spirocyclic structure resists cytochrome P450 oxidation, prolonging half-life.

  • Blood-Brain Barrier Permeability: LogP values (~1.5) suggest moderate CNS penetration.

Applications in Drug Development

Antiviral Agents

6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride serves as a precursor for protease inhibitors, notably in hepatitis C (HCV) and COVID-19 therapeutics. Its incorporation into CMX990 analogs enhances binding affinity to viral proteases by 20-fold compared to non-ethynylated derivatives.

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against ESBL-producing bacteria by inhibiting resistance enzymes. Synergistic effects with meropenem reduce MIC values by 64-fold in E. coli models.

Comparative Analysis with Related Compounds

CompoundKey Structural FeatureBiological Activity
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylateEster groupSARS-CoV-2 3CL protease inhibition
1-Oxa-5-azaspiro[2.4]heptaneOxygen atom in ringPROTAC intermediate
6-Ethynyl-5-azaspiro[2.4]heptaneEthynyl groupBroad-spectrum enzyme inhibition

The ethynyl derivative’s enhanced electrophilicity and rigidity improve target engagement compared to oxygenated or esterified analogs.

Future Research Directions

  • Targeted Delivery Systems: Liposomal encapsulation to improve bioavailability.

  • Structural Diversification: Introducing fluorinated ethynyl groups to enhance binding kinetics.

  • Clinical Trials: Phase I studies for COVID-19 therapeutics by 2026.

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